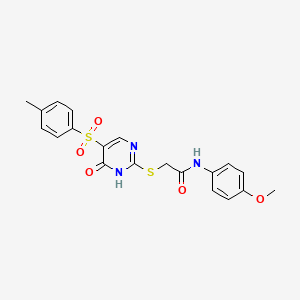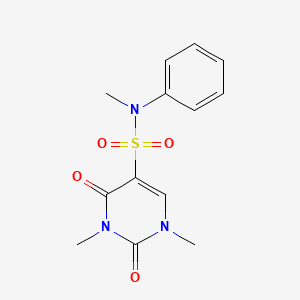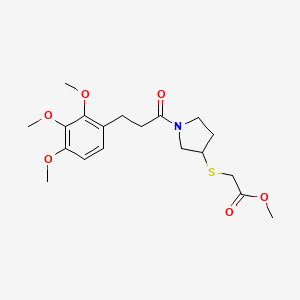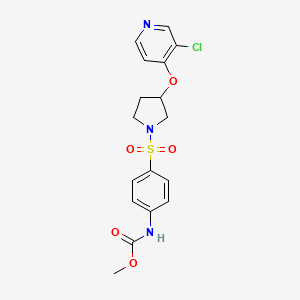![molecular formula C15H13N3O4 B3000958 7-(3,4-二甲氧基苯基)吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 886503-05-5](/img/structure/B3000958.png)
7-(3,4-二甲氧基苯基)吡唑并[1,5-a]嘧啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.286. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
- 7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成,包括类似于7-(3,4-二甲氧基苯基)吡唑并[1,5-a]嘧啶-2-羧酸的衍生物,已被研究其在化学研究中的潜力。该过程涉及从5-氨基-1H-吡唑-4-甲酸甲酯开始的多步反应,并证明了这些衍生物的N-烷基化的区域选择性(Drev et al., 2014)。
反应性和化合物形成
- 对吡唑并[1,5-a]嘧啶衍生物的反应性研究显示了产生各种生物活性化合物的潜力。一项研究涉及吡唑并[1,5-a]吡啶并[3,4-e]嘧啶衍生物的合成,表明在创建新的化学实体中具有广泛的应用(Bruni et al., 1994)。
平行合成技术
- 开发了一种平行合成7-杂芳基-吡唑并[1,5-a]嘧啶-3-甲酰胺的方法,证明了合成诸如7-(3,4-二甲氧基苯基)吡唑并[1,5-a]嘧啶-2-羧酸等化合物的实用性和效率。该方法涉及从市售前体开始的四步方案,突出了其在高通量化学合成中的应用(Ahmetaj et al., 2013)。
降压特性
- 在血管紧张素II受体拮抗剂的研究中,报道了7-氧代-4,7-二氢吡唑并[1,5-a]嘧啶-3-羧酸衍生物(与所讨论的化合物在结构上相关)。这些衍生物显示出显着的体外拮抗作用,证明了类似化合物在心血管研究中的潜在用途(Shiota et al., 1999)。
细胞毒活性
- 研究表明,吡唑并[1,5-a]嘧啶衍生物表现出细胞毒活性,表明它们在癌症研究中的潜在用途。这些发现突出了类似化合物在探索新的抗癌疗法中的相关性(Garaeva et al., 1988)。
晶体结构分析
- 已经确定了某些吡唑并[1,5-a]嘧啶衍生物(如所讨论的化合物)的晶体结构。这种结构信息对于理解化合物的相互作用和性质至关重要,这在包括药物设计在内的各种科学应用中都是必不可少的(Liu et al., 2016)。
安全和危害
作用机制
Target of Action
The primary targets of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are currently unknown. The compound’s structure and properties have been characterized
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives , it may interact with various enzymes or receptors in the body
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential effects on various biochemical pathways , but the specific effects of this compound remain to be determined.
生化分析
Biochemical Properties
7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, the compound may bind to specific receptors on cell surfaces, altering their activity and downstream signaling cascades.
Cellular Effects
The effects of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit transcription factors, leading to changes in gene expression profiles . This can result in altered cellular responses such as proliferation, apoptosis, or differentiation. Furthermore, the compound’s impact on metabolic pathways can affect cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through various mechanisms. It may bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in enzyme activity, affecting metabolic and signaling pathways. Additionally, the compound can interact with DNA or RNA, influencing gene expression and protein synthesis. These interactions are crucial for understanding the compound’s therapeutic potential and side effects.
Temporal Effects in Laboratory Settings
The effects of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to adaptive cellular responses or resistance mechanisms. Understanding these temporal effects is essential for optimizing its use in therapeutic applications.
属性
IUPAC Name |
7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-12-4-3-9(7-13(12)22-2)11-5-6-16-14-8-10(15(19)20)17-18(11)14/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFJCDSODRMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3000882.png)

![benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B3000887.png)
![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)
![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)
